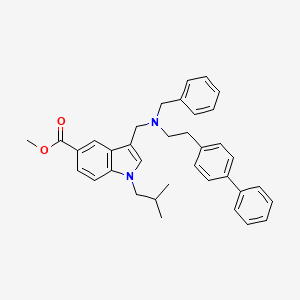
(E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid is a labeled compound used in various scientific research fields. It is a derivative of fumaric acid, where two hydrogen atoms are replaced by deuterium and two carbon atoms are labeled with carbon-13 isotopes. This compound is particularly useful in studies involving metabolic pathways, reaction mechanisms, and structural analysis due to its stable isotope labeling.
准备方法
The synthesis of (E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available fumaric acid.
Deuteration: The hydrogen atoms at the 2 and 3 positions are replaced with deuterium using deuterated reagents under specific reaction conditions.
Carbon-13 Labeling: The carbon atoms at the 1 and 4 positions are labeled with carbon-13 isotopes through a series of reactions involving carbon-13 labeled precursors.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic enrichment.
Industrial production methods for this compound are similar but scaled up to meet the demand for research purposes. The process involves stringent quality control measures to ensure the isotopic purity and consistency of the product.
化学反应分析
(E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce carbon dioxide and water.
Reduction: Reduction reactions can convert it into succinic acid derivatives.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Addition: It can participate in addition reactions with nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
(E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studying reaction mechanisms and kinetics.
Biology: The compound is employed in metabolic studies to trace the pathways of fumaric acid in biological systems.
Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in understanding metabolic disorders.
Industry: The compound is utilized in the production of labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid involves its incorporation into metabolic pathways where fumaric acid is a key intermediate. The labeled isotopes allow researchers to track the movement and transformation of the compound within these pathways. The molecular targets include enzymes involved in the citric acid cycle, such as fumarase, which catalyzes the reversible hydration of fumaric acid to malic acid.
相似化合物的比较
(E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid is unique due to its dual labeling with deuterium and carbon-13 isotopes. Similar compounds include:
(E)-2,3-dideuteriofumaric acid: Labeled only with deuterium.
(E)-1,4-13C2-fumaric acid: Labeled only with carbon-13.
(E)-2,3-dideuterio(1,4-13C2)maleic acid: An isomer with the same isotopic labeling but different geometric configuration.
The uniqueness of this compound lies in its ability to provide detailed insights into both hydrogen and carbon movements within chemical and biological systems, making it a valuable tool for comprehensive studies.
属性
CAS 编号 |
100858-52-4 |
|---|---|
分子式 |
C4H4O4 |
分子量 |
120.07 g/mol |
IUPAC 名称 |
(E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i1D,2D,3+1,4+1 |
InChI 键 |
VZCYOOQTPOCHFL-WSHNTRCTSA-N |
手性 SMILES |
[2H]/C(=C(/[2H])\[13C](=O)O)/[13C](=O)O |
规范 SMILES |
C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(2S,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399084.png)
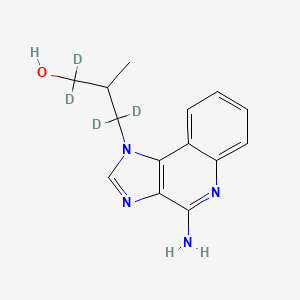
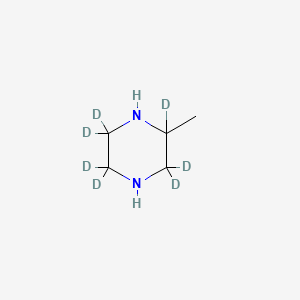
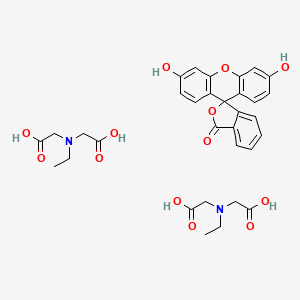
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12399112.png)
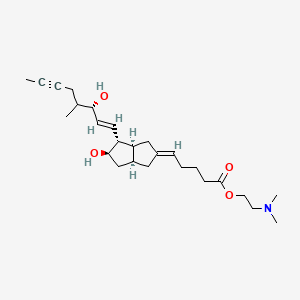
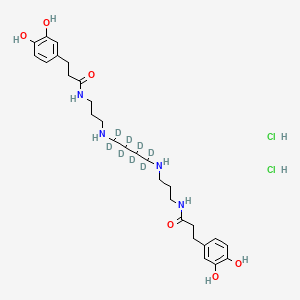
![1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399120.png)

